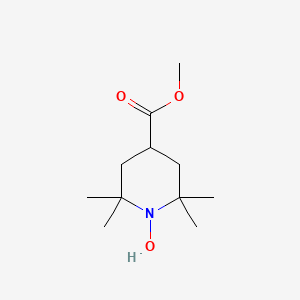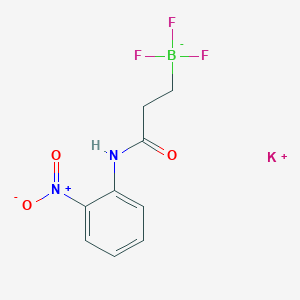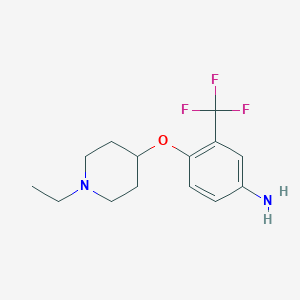
2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride is a nitrogen heterocyclic compound. It is a derivative of phenanthridine, which is known for its role as a DNA-binding fluorescent dye through intercalation. This compound is significant in various scientific fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-aminobiphenyl with formaldehyde in the presence of zinc chloride at elevated temperatures. Another method involves the photocatalytic synthesis using 2-isocyanobiphenyls and diarylphosphine oxides under metal-free conditions with Rose Bengal as a catalyst .
Analyse Chemischer Reaktionen
2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the dimethylamino group can be replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form various derivatives, such as 6-phosphorylated phenanthridines.
Wissenschaftliche Forschungsanwendungen
2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various phenanthridine derivatives, which are important in the development of new materials and catalysts.
Biology: The compound’s ability to intercalate with DNA makes it useful in studying DNA interactions and developing DNA-binding drugs.
Industry: The compound is used in the production of fluorescent dyes and other materials with specific optical properties.
Wirkmechanismus
The mechanism of action of 2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes such as topoisomerase I and II. This inhibition can lead to the prevention of DNA replication and transcription, making the compound a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride can be compared with other phenanthridine derivatives such as:
Ethidium bromide: Another DNA-binding dye used in molecular biology.
Propidium iodide: Used in flow cytometry to stain dead cells.
Acridine: An isomer of phenanthridine with similar DNA-binding properties.
These compounds share similar DNA-binding properties but differ in their specific applications and chemical structures, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C18H19ClN2O2 |
|---|---|
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
2-[3-(dimethylamino)-2-oxopropyl]-5H-phenanthridin-6-one;hydrochloride |
InChI |
InChI=1S/C18H18N2O2.ClH/c1-20(2)11-13(21)9-12-7-8-17-16(10-12)14-5-3-4-6-15(14)18(22)19-17;/h3-8,10H,9,11H2,1-2H3,(H,19,22);1H |
InChI-Schlüssel |
NYUPLCPAYVMTFH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(=O)CC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-3'-ylamine](/img/structure/B13725607.png)
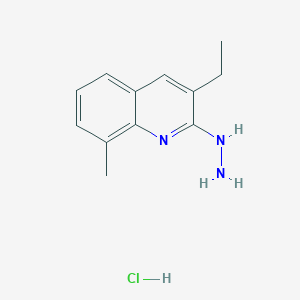
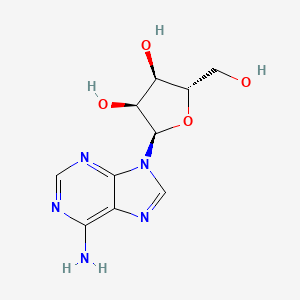
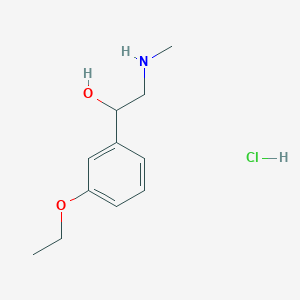
![(Z)-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine](/img/structure/B13725624.png)
![(8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one](/img/structure/B13725628.png)
![[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13725634.png)

![N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine](/img/structure/B13725652.png)
![N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13725655.png)

